1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine
Overview
Description
“1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine” is a chemical compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further attached to a tetramethyl-1,3,2-dioxaborolan-2-YL group . The empirical formula is C18H29BN2O2 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 316.25 . The compound is insoluble in water . Its melting point is 112-114°C and the predicted boiling point is 419.2±40.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives
Compounds related to 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine have been synthesized, displaying potential inhibitory activity against serine proteases including thrombin. These derivatives were studied in both the solid state and in solution, revealing insights into S–B coordination and N–B coordination (Spencer et al., 2002).
Crystal Structure and DFT Study
The crystal structure and density functional theory (DFT) study of related boronic acid ester intermediates have been conducted. These studies involved confirming the structures through various spectroscopic techniques and comparing them with DFT calculations, revealing key insights into the molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Pharmaceutical Research
Antidiabetic Agent Development
Piperazine derivatives, closely related to the chemical structure , have been identified as new antidiabetic compounds. Through structure-activity relationship studies, specific derivatives have been highlighted for their potent antidiabetic effects in a rat model of diabetes (Le Bihan et al., 1999).
Antibacterial and Antipsychotic Research
The piperazine unit, a key component of the chemical , is common in several effective drugs. Compounds with this unit have been explored for their antibacterial and antipsychotic properties, leading to the discovery of compounds with potent efficacy in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).
Chemical Analysis and Properties
- Vibrational Properties Studies: Studies have been conducted on the vibrational properties of compounds similar to this compound. These analyses have utilized techniques like FT-IR, NMR, and mass spectrometry to explore the molecular structure and vibrational characteristics, providing valuable information for further pharmaceutical and chemical research (Wu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-8-6-15(7-9-16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYLYGHCOHIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674677 | |
Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938043-30-2 | |
Record name | 1-Methyl-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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